2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It is known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. This suggests that the compound may also be involved in similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 30106 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound may have similar effects.
Action Environment
It is known that similar compounds are used in the protection of crops from pests , suggesting that environmental factors such as temperature and humidity could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The bromine, methyl, and trifluoromethyl groups are introduced through electrophilic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Propanoic Acid Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the bromine substituent, potentially converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Dehalogenated products or alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of pyrazole derivatives on biological systems, including their potential as anti-inflammatory or anticancer agents.
Comparison with Similar Compounds
- 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
- 2-[4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
- 2-[4-bromo-5-methyl-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Comparison:
- Uniqueness: The presence of the bromine atom and the trifluoromethyl group in 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid distinguishes it from similar compounds. These substituents can significantly influence the compound’s reactivity and biological activity.
- Reactivity: The bromine atom can participate in various substitution reactions, providing a versatile handle for further functionalization.
- Biological Activity: The trifluoromethyl group is known to enhance the biological activity of compounds by increasing their lipophilicity and metabolic stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF3N2O2/c1-3-5(9)6(8(10,11)12)13-14(3)4(2)7(15)16/h4H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOJMQVILNQNNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)O)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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